Benzenemethanamine, N-(2-bromoethyl)-
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Overview
Description
Benzenemethanamine, N-(2-bromoethyl)- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzyl group attached to a 2-bromoethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenemethanamine, N-(2-bromoethyl)- can be synthesized through several methods. One common approach involves the bromination of N-benzylethan-1-amine. The reaction typically employs hydrobromic acid and bromine as reagents. The process involves the addition of bromine to the ethylamine group, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of Benzenemethanamine, N-(2-bromoethyl)- often involves large-scale bromination reactions under controlled conditions. The use of hydrobromic acid and bromine in a suitable solvent, such as acetic acid, ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanamine, N-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to N-benzylethan-1-amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of Benzenemethanamine, N-(2-bromoethyl)- can yield corresponding aldehydes or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted amines or thiols.
- Reduction reactions produce N-benzylethan-1-amine.
- Oxidation reactions result in aldehydes or carboxylic acids .
Scientific Research Applications
Benzenemethanamine, N-(2-bromoethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2-bromoethyl)- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
2-Bromoethylamine: Similar in structure but lacks the benzyl group, making it less lipophilic.
N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness: Benzenemethanamine, N-(2-bromoethyl)- is unique due to its combination of a benzyl group and a bromine-substituted ethylamine moiety. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
N-benzyl-2-bromoethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIWDPPLPGGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495084 |
Source
|
Record name | N-Benzyl-2-bromoethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65894-26-0 |
Source
|
Record name | N-Benzyl-2-bromoethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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